Ethylnicotinimidatehydrochloride
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Overview
Description
Ethylnicotinimidatehydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its reactivity and ability to form stable intermediates, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylnicotinimidatehydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with 3-pyridinecarboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ethyl 3-pyridinecarboximidate hydrochloride often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), helps in achieving high yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethylnicotinimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Ethylnicotinimidatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-pyridinecarboximidate hydrochloride involves its ability to form stable intermediates with various functional groups. It acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carboxyl, amine, and hydroxyl groups, leading to the formation of amides, esters, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity profiles.
Diisopropylcarbodiimide: Used in organic synthesis with distinct properties compared to ethyl 3-pyridinecarboximidate hydrochloride.
Uniqueness
Ethylnicotinimidatehydrochloride is unique due to its specific reactivity with pyridine derivatives, making it particularly useful in the synthesis of heterocyclic compounds. Its ability to form stable intermediates and its versatility in various chemical reactions set it apart from other similar compounds.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
ethyl pyridine-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-4-3-5-10-6-7;/h3-6,9H,2H2,1H3;1H |
InChI Key |
YMMLZEFEWAHPKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CN=CC=C1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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